Phenacetin-ethoxy-1-13C can be synthesized through established chemical methods that involve modifying the parent compound phenacetin to include the carbon-13 isotope. It is commercially available from various chemical suppliers and is utilized in research settings.
Phenacetin-ethoxy-1-13C falls under the category of pharmaceutical compounds and stable isotope-labeled compounds. Its primary applications are in scientific research, particularly in pharmacokinetics and metabolic studies.
The synthesis of phenacetin-ethoxy-1-13C can be achieved using two primary methods:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and concentration of reactants. For example, maintaining a buffer solution during the amide synthesis is crucial to prevent the conversion of p-phenetidine into its conjugate acid, which would inhibit its reactivity .
The presence of the ethoxy group contributes to distinct spectral characteristics in nuclear magnetic resonance spectroscopy. The ethoxy protons exhibit a classic triplet-quartet signal pattern at approximately 1.4 ppm and 4.0 ppm respectively, while the acetamide protons appear around 8.1 ppm .
Phenacetin-ethoxy-1-13C can undergo various chemical reactions typical for aromatic compounds and ethers:
These reactions often require specific reagents and conditions:
Phenacetin itself acts primarily through the inhibition of cyclooxygenase enzymes (COX), leading to a decrease in prostaglandin synthesis. This action reduces pain and fever by interfering with inflammatory pathways.
The mechanism involves:
Phenacetin-ethoxy-1-13C is typically a white crystalline solid with a melting point around 134–136 °C . Its solubility profile indicates good solubility in organic solvents like ethanol and chloroform.
The compound exhibits stability under standard laboratory conditions but may undergo decomposition under extreme pH or temperature conditions. Its spectral data from nuclear magnetic resonance reveals distinct peaks corresponding to its functional groups, facilitating identification and characterization.
Phenacetin-ethoxy-1-13C finds extensive applications in scientific research:
Phenacetin-ethoxy-1-13C (Chemical Abstracts Service Registry Number: CAS 62-44-2 with isotopic modification) is a stable isotope-labeled analog of phenacetin (N-(4-ethoxyphenyl)acetamide) where the methylene carbon in the ethoxy group (–OCH2CH3) is replaced by carbon-13. Its systematic IUPAC name is N-(4-13C-ethoxy-phenyl)acetamide, with synonyms including p-Acetophenetidide-ethoxy-1-13C and N-(4-Ethoxy-1-13C-phenyl)acetamide [1]. The molecular formula is C10H1213CNO2, with a molecular weight of 180.22 g/mol compared to 179.22 g/mol for unlabeled phenacetin [1] [3].
The 13C label induces a measurable mass shift (M+1) in mass spectrometry, critical for traceability in metabolic studies. Crystallographically, it maintains the monoclinic P21/c space group with unit cell parameters identical to unlabeled phenacetin (a=7.002 Å, b=18.967 Å, c=7.309 Å, β=98.97°) [7]. The isotopic purity exceeds 99 atom % 13C, ensuring minimal natural abundance interference in detection [1]. Key physicochemical properties include:
C[13CH2]Oc1ccc(NC(C)=O)cc1
CPJSUEIXXCENMM-LBPDFUHNSA-N
[1] Table 1: Structural Comparison of Phenacetin and Phenacetin-ethoxy-1-13C
Property | Phenacetin | Phenacetin-ethoxy-1-13C |
---|---|---|
Molecular Formula | C10H13NO2 | C10H1213CNO2 |
Molecular Weight (g/mol) | 179.22 | 180.22 |
Isotopic Purity | — | >99 atom % 13C |
Melting Point (°C) | 134–137.5 | 134–136 |
Mass Spectrometry Signature | M+ | M+1+ |
The development of isotopically labeled compounds originated in the 1930s with radioactive tracers (14C, 3H) for metabolic studies. Georg von Hevesy's pioneering work with radiotracers in biochemistry laid the foundation for modern drug metabolism research [2]. Phenacetin itself played a historical role as one of the earliest non-opioid analgesics introduced in 1887, though unlabeled [5]. By the 1970s, stable isotopes like 13C gained prominence due to safety concerns about radiochemicals and advances in detection technologies [2].
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) drove the adoption of 13C labels. Unlike radioactive isotopes, 13C does not decay, enabling long-term stability studies. By the 1990s, stable isotopes became indispensable in Absorption, Distribution, Metabolism, Excretion (ADME) studies required for FDA submissions [2] [8]. Phenacetin-ethoxy-1-13C emerged as a model compound for cytochrome P450 1A2 (CYP1A2) activity profiling, leveraging its specific O-deethylation pathway to acetaminophen [4] [6].
The ethoxy group (–OCH2CH3) was strategically selected for 13C labeling due to its role as the metabolic "hotspot" where cytochrome P450 enzymes initiate oxidation. Key advantages include:
Table 2: Synthetic Routes for Phenacetin-ethoxy-1-13C
Method | Reaction Sequence | Isotopic Incorporation Efficiency |
---|---|---|
Ethylation of Paracetamol | Paracetamol + K2CO3 + CH313CH2I → Phenacetin-ethoxy-1-13C | >95% |
Direct Acetylation | 13C-4-ethoxyaniline + Acetic Anhydride | <80% (requires labeled aniline) |
The 13C label also facilitates isotope ratio mass spectrometry (IRMS) applications in pharmaceutical forensics. Batch-to-batch variations in δ13C values (>2‰ difference) can identify synthetic sources or adulterants in seized materials [4]. Furthermore, 13C-labeled phenacetin serves as an internal standard in HPLC-MS assays, compensating for matrix effects in biological samples [4] [8].
Table 3: Detection Limits in Analytical Applications
Analytical Method | Detection Limit (Phenacetin-ethoxy-1-13C) | Key Advantage |
---|---|---|
GC-MS (LSC) | 0.1 ng/mL | Quantifies M+1 mass shift |
NMR Spectroscopy | 10 µM | Non-destructive; reveals metabolic fate |
IRMS | 0.1‰ δ13C | Distinguishes synthetic batches |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7